6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine
Description
6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is a brominated quinoline derivative featuring a 2-methylphenylsulfonyl substituent at position 3 and an amine group at position 2. Its molecular formula is C₁₆H₁₂Br₂N₂O₂S, with a molecular weight of 480.16 g/mol. The compound is synthesized through multi-step reactions involving halogenation and sulfonylation, as evidenced by methods for analogous quinoline derivatives . Structural characterization typically employs IR, ¹H NMR, and mass spectrometry , while crystallographic studies of related brominated quinolines confirm planar aromatic cores and intermolecular interactions influencing stability .
Properties
IUPAC Name |
6,8-dibromo-3-(2-methylphenyl)sulfonylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-9-4-2-3-5-13(9)23(21,22)14-7-10-6-11(17)8-12(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUXVTVPVRQEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine typically involves multi-step organic reactions. One common method includes the bromination of 2-quinolinamine followed by sulfonylation with 2-methylbenzenesulfonyl chloride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Chemistry: In chemistry, 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its role in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism by which 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Notes:
Biological Activity
6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine atoms and a sulfonyl group attached to a quinoline ring, exhibits various mechanisms of action that may be leveraged for therapeutic applications.
- Molecular Formula : C₁₆H₁₂Br₂N₂O₂S
- Boiling Point : 614.0 ± 55.0 °C (predicted)
- Density : 1.781 ± 0.06 g/cm³ (predicted)
- pKa : -0.42 ± 0.50 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate signal transduction pathways, leading to various biological effects .
Biological Activities
Study on Anticancer Properties
A study investigated the effects of various quinoline derivatives, including this compound, on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against several cancer types, with IC50 values suggesting effective concentrations for therapeutic use .
Enzyme Inhibition Assay
In vitro assays demonstrated that this compound could inhibit specific enzymes involved in cellular signaling pathways. For instance, it was found to inhibit protein kinases that are often overactive in cancer cells, thereby reducing cell proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine | Similar bromination pattern | Moderate anticancer activity |
| 3,6-Dibromo-2-methylpyridine | Different ring structure | Limited enzyme inhibition |
The comparison highlights that while similar compounds may exhibit some biological activity, the unique substitution pattern of this compound contributes to its distinct biological effects .
Q & A
Q. What synthetic methodologies are employed for the preparation of 6,8-dibromo-substituted quinoline derivatives?
The synthesis of brominated quinolines typically involves halogenation of pre-functionalized quinoline cores. For example, in related compounds like 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent sulfonylation at the 3-position can be performed via nucleophilic substitution using 2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Key parameters include temperature control (0–25°C) and inert atmospheres to minimize side reactions .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For brominated quinolines, crystals are grown via slow evaporation of solvent (e.g., DCM/hexane). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELX programs (SHELXL for refinement, SHELXS for solution) are widely used for structure determination. Metrics like R-factor (<0.05), mean σ(C–C) bond length deviations (e.g., 0.007 Å), and data-to-parameter ratios (>15:1) ensure reliability .
Advanced Research Questions
Q. What experimental strategies address low yields in the sulfonylation of brominated quinolines?
Low yields often stem from steric hindrance at the 3-position or competing side reactions (e.g., oxidation of the sulfonyl group). Optimization strategies include:
- Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonyl group activation.
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
- Temperature modulation : Stepwise heating (e.g., 0°C → room temperature) minimizes decomposition.
Documented challenges in analogous quinazolinone syntheses highlight the importance of iterative condition screening .
Q. How does the sulfonyl group influence the electronic properties and biological activity of this compound?
The 3-[(2-methylphenyl)sulfonyl] moiety introduces strong electron-withdrawing effects, altering the quinoline ring’s electron density. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) or spectroscopic methods (e.g., UV-Vis absorption shifts). In drug design, sulfonyl groups enhance binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) and improve metabolic stability. Comparative studies with non-sulfonylated analogs are critical for structure-activity relationship (SAR) analysis .
Q. How are crystallographic data contradictions resolved in brominated quinoline derivatives?
Discrepancies in bond angles or torsional parameters often arise from crystal packing effects or disorder. For example, in 6,8-dibromo-3-nitro-2-phenyl-2H-chromene, non-planarity (r.m.s. deviation = 0.0888 Å) was attributed to steric interactions between substituents. SHELXL’s TWIN and BASF commands help model twinning or disorder. Cross-validation with spectroscopic data (e.g., NMR) ensures consistency .
Q. What role does the 2-methylphenylsulfonyl group play in intermolecular interactions?
Crystal packing analysis reveals that the sulfonyl group participates in C–H···O hydrogen bonds and π-stacking with adjacent aromatic rings. These interactions stabilize the crystal lattice and can be mapped using Mercury software. Such insights guide the design of co-crystals for enhanced solubility or bioavailability .
Methodological Guidance
Q. How are regioselectivity challenges in bromination addressed?
Regioselective bromination at the 6,8-positions is achieved using directing groups (e.g., methyl or acetyl at the 2-position). For example, in 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, the methyl group directs bromine to the ortho and para positions. Competitive electrophilic substitution pathways are minimized by controlling stoichiometry (2 eq Br) and reaction time (<4 hours) .
Q. What analytical techniques are prioritized for purity assessment?
- HPLC-MS : Detects trace impurities (<0.1%) and confirms molecular weight.
- Elemental analysis : Validates C/H/N/Br/S stoichiometry.
- Multinuclear NMR : , , and (if applicable) resolve structural ambiguities.
For example, NMR of similar quinolines shows distinct shifts for Br-substituted carbons (δ 115–125 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
